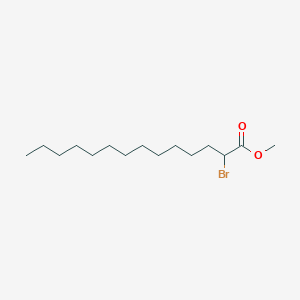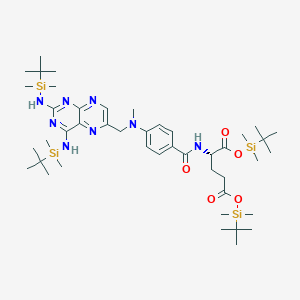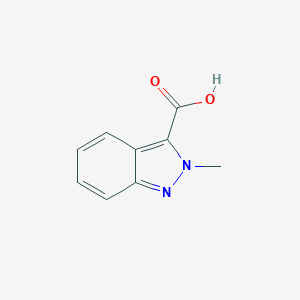
1-(4-Hydroxyphenyl)piperidin-2-on
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)piperidin-2-one is an organic compound with the molecular formula C11H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyphenyl group attached to the piperidinone ring
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets
Pharmacokinetics
The compound is soluble in dmf and methanol , which could potentially influence its bioavailability
Result of Action
Based on its potential targets, it’s plausible that the compound could have various effects on cellular processes
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxyphenylacetic acid with piperidine under acidic conditions. Another method includes the reaction of 4-hydroxybenzaldehyde with piperidine followed by oxidation to form the desired piperidinone structure .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one often involves the use of catalytic hydrogenation and cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or rhodium to facilitate the hydrogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium chlorite or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation of the hydroxy group leads to the formation of 4-oxo-phenylpiperidin-2-one.
- Reduction of the piperidinone ring results in piperidine derivatives.
- Substitution reactions yield various ethers and esters depending on the substituents used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)piperidin-2-one can be compared with other piperidine derivatives such as:
1-(4-Methoxyphenyl)piperidin-2-one: Similar structure but with a methoxy group instead of a hydroxy group, leading to different chemical reactivity and biological activity.
1-(4-Chlorophenyl)piperidin-2-one:
1-(4-Nitrophenyl)piperidin-2-one: The nitro group introduces different electronic properties, influencing its reactivity and use in various chemical reactions.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFQIKPJUHWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470382 | |
| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79557-03-2 | |
| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B18094.png)
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)





![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)





